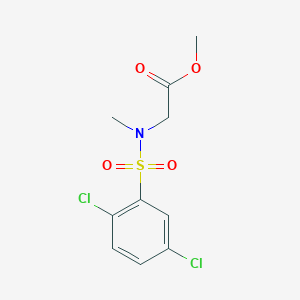

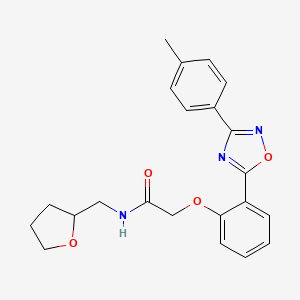

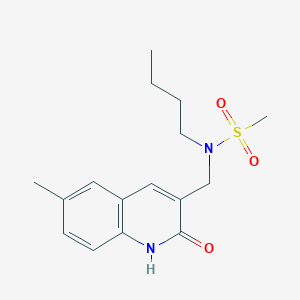

![molecular formula C24H26N4O5 B7686816 3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)

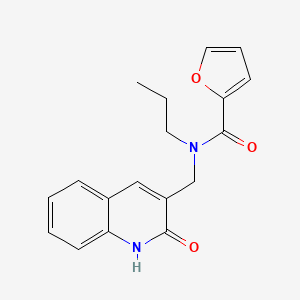

3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using various methods and has shown promising results in various studies.

科学的研究の応用

Core Structure in Drug Design

The TMP group serves as a critical core in various therapeutically interesting drugs, including colchicine (anti-gout), podophyllotoxin (warts treatment), and trimethoprim (DHFR inhibitor). It also plays a role in combretastatin analogs, potent microtubule-targeting agents.

作用機序

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth, respectively .

Mode of Action

The compound interacts with its targets, leading to a variety of biochemical changes. For instance, it inhibits tubulin polymerization, a critical process in cell division . It also interferes with the function of Hsp90, a chaperone protein that assists in protein folding . By inhibiting TrxR, it disrupts the cellular redox balance . The compound also inhibits HLSD1, affecting gene expression . It blocks the activity of ALK2, a kinase involved in signal transduction . By inhibiting P-gp, it can potentially overcome drug resistance . Lastly, by blocking the platelet-derived growth factor receptor β, it can inhibit cell growth .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-target mode of action. It disrupts the microtubule dynamics by inhibiting tubulin polymerization, affecting the cell cycle . It also interferes with protein homeostasis by inhibiting Hsp90 . The compound disrupts the redox balance by inhibiting TrxR, leading to oxidative stress . It also affects gene expression by inhibiting HLSD1 . The compound interferes with the BMP signaling pathway by inhibiting ALK2 . It can potentially affect drug transport by inhibiting P-gp . Lastly, it can affect cell growth and proliferation by inhibiting the platelet-derived growth factor receptor β .

Result of Action

The compound’s multi-target mode of action leads to a variety of molecular and cellular effects. These include disruption of cell division due to inhibition of tubulin polymerization, induction of protein misfolding due to inhibition of Hsp90, induction of oxidative stress due to inhibition of TrxR, alteration of gene expression due to inhibition of HLSD1, disruption of signal transduction due to inhibition of ALK2, potential reversal of drug resistance due to inhibition of P-gp, and inhibition of cell growth due to inhibition of the platelet-derived growth factor receptor β .

特性

IUPAC Name |

3,4,5-trimethoxy-N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5/c1-6-9-28-23-17(11-14-10-16(30-2)7-8-18(14)25-23)22(27-28)26-24(29)15-12-19(31-3)21(33-5)20(13-15)32-4/h7-8,10-13H,6,9H2,1-5H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXVWPPUFIRXLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

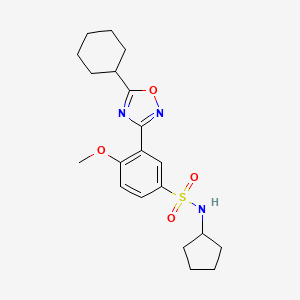

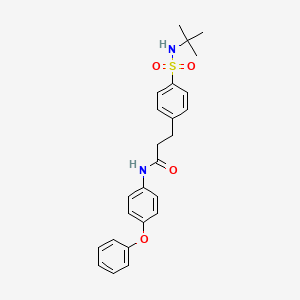

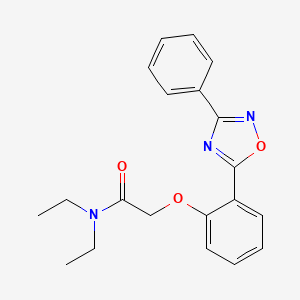

![N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)